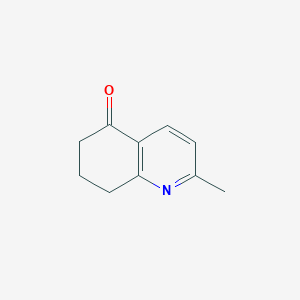
2-methyl-7,8-dihydro-6H-quinolin-5-one
Vue d'ensemble
Description
Synthesis Analysis
The synthesis of 2-methyl-7,8-dihydro-6H-quinolin-5-one involves chemical reactions that lead to its formation. One such method is the reaction of 2-methoxyquinoline with an appropriate reagent to yield the desired compound . The synthetic route may vary, but the resulting product is a light yellow solid with a melting point of 101-102°C .
Applications De Recherche Scientifique
Antitubercular Activity
2-methyl-7,8-dihydro-6H-quinolin-5-one derivatives have shown promising results in the field of antitubercular therapy. Research indicates that certain derivatives of this compound, especially those tethered with aryls and heteroaryls, display significant in vitro antimycobacterial activity against Mycobacterium tuberculosis H37Rv (MTB) (Kantevari et al., 2011). This discovery is crucial for developing new antitubercular agents.
Anticancer Properties
Compounds related to this compound have been studied for their potential anticancer properties. A study found that methyl-substituted indolo[2,3-b]quinolines, which are structurally similar to the subject compound, exhibited significant cytotoxic and antimicrobial activity, influencing the growth of Gram-positive bacteria and pathogenic fungi, as well as displaying cytotoxicity against KB cells (Peczyńska-Czoch et al., 1994).
Antioxidant and Toxicological Studies
Novel pyrimido quinoline derivatives from 4-hydroxy-3-acyl quinolin-2-one, related to this compound, were synthesized and analyzed for their antioxidant and toxicological effects. Some of these derivatives showed significant antioxidant activities, which is essential for developing drugs with reduced side effects (Sankaran et al., 2010).
Sensor Applications
A chemosensor based on a structure similar to this compound was developed for the sequential detection of Cu(2+) and CN(-) in aqueous media. This sensor demonstrated high selectivity and a lower detection limit than the WHO limit for drinking water, showcasing the potential of such compounds in environmental monitoring (You et al., 2015).
Propriétés
IUPAC Name |
2-methyl-7,8-dihydro-6H-quinolin-5-one | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H11NO/c1-7-5-6-8-9(11-7)3-2-4-10(8)12/h5-6H,2-4H2,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CVYYGWAIMRUFPH-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=NC2=C(C=C1)C(=O)CCC2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H11NO | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID30438130 | |
| Record name | 2-methyl-7,8-dihydro-6H-quinolin-5-one | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID30438130 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
161.20 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS RN |
27463-92-9 | |
| Record name | 2-methyl-7,8-dihydro-6H-quinolin-5-one | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID30438130 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Synthesis routes and methods
Procedure details




Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


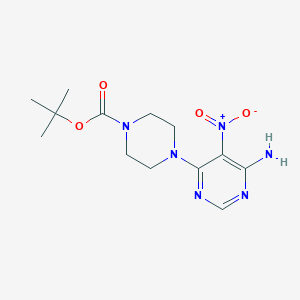

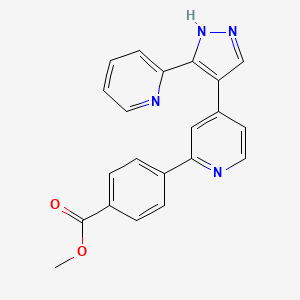
![3-Phenyl-1-(pyridin-2-yl)-5,6,7,8,9,10,11,12,13,14-decahydrocyclododeca[c]pyridine](/img/structure/B1626229.png)
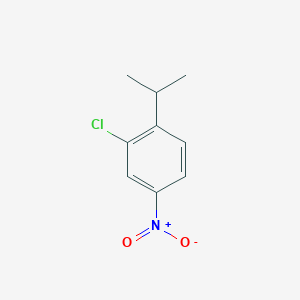
![7-Chloro-2,3-dimethyl-1H-pyrrolo[2,3-c]pyridine](/img/structure/B1626231.png)
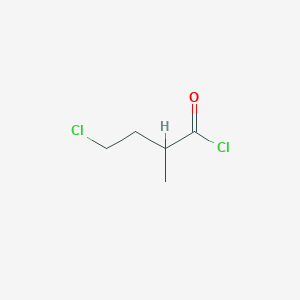
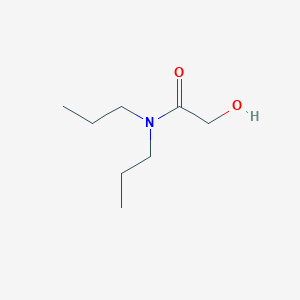
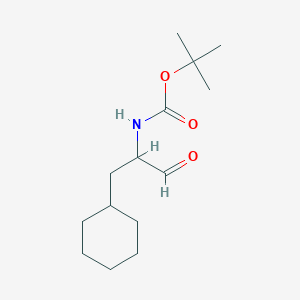
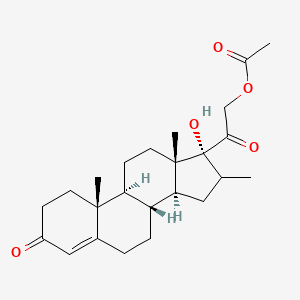
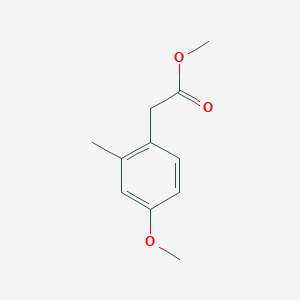
![Spiro[isobenzofuran-1(3H),9'-[9H]xanthen]-3-one, 3'-methyl-6'-(methylpropylamino)-2'-(phenylamino)-](/img/structure/B1626241.png)
